molecular formula C19H24N8 B2634014 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2415503-68-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2634014
CAS No.: 2415503-68-1
M. Wt: 364.457
InChI Key: ZAHGYZQDVKZDFJ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid furan-2-ylmethylene-hydrazide
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid thiophen-2-ylmethylene-hydrazide
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid (3-nitro-benzylidene)-hydrazide

Uniqueness

What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-4-16-12-19(21-13-20-16)26-9-7-25(8-10-26)17-5-6-18(23-22-17)27-15(3)11-14(2)24-27/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHGYZQDVKZDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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